Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-
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Overview
Description
Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- is a complex organic compound known for its vibrant blue color. It is primarily used as a pigment in various industrial applications due to its high gloss, coloring power, and fluidity . This compound belongs to the triphenylmethane class of dyes, which are known for their bright and intense colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonic acid with 4-nitrosophenol and sodium sulfide. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonyl chlorides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted derivatives, which can be used in further chemical synthesis or industrial applications .
Scientific Research Applications
Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.
Industry: Widely used as a pigment in printing inks, textiles, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in the inhibition or activation of certain biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-[[4-(phenylamino)phenyl]azo]-, monosodium salt: Another vibrant dye used in similar applications.
4-Chloro-benzenesulfonic acid, 4-((4-fluoro-phenylimino)-methyl)-phenyl ester: A compound with similar structural features but different functional groups, leading to varied applications.
Uniqueness
What sets Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- apart is its high gloss, intense color, and stability, making it particularly valuable in industrial applications where these properties are crucial .
Properties
CAS No. |
1186514-33-9 |
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Molecular Formula |
C37H29N3O3S |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
2-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-14-8-7-13-35(36)40-34-25-19-29(20-26-34)37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30)28-17-23-33(24-18-28)39-31-11-5-2-6-12-31/h1-26,38,40H,(H,41,42,43) |
InChI Key |
XRICJEBVEBHBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O |
physical_description |
Dry Powder, Liquid, Other Solid |
Origin of Product |
United States |
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